1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H14N4/c10-9-11-5-13(12-9)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H2,10,12) |
InChI Key |
ATIYNPUIPATNOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3C=NC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Preparation of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane framework is a key structural component and is typically synthesized via Diels-Alder cycloaddition reactions, followed by hydrogenation and dehydration steps.
Diels-Alder Reaction : The classical approach involves a [4+2] cycloaddition between cyclopentadiene and an alkene such as 2-butene or crotonaldehyde. This reaction forms the bicyclic skeleton with high regio- and stereoselectivity. For example, reacting cyclopentadiene with inexpensive 2-butene (cis or trans isomers or mixtures) under controlled temperature (100–350°C) and pressure conditions yields bicyclo[2.2.1]heptane derivatives efficiently.
Hydrogenation and Dehydration : After the initial cycloaddition, the adduct often undergoes catalytic hydrogenation to saturate double bonds, followed by dehydration to adjust functional groups as needed.
Alternative Synthetic Routes : Recent research describes the use of intermolecular and intramolecular Diels-Alder reactions involving silyloxy-substituted cyclopentadienes to access bicyclo[2.2.1]heptane derivatives with functionalized bridgehead carbons. These methods provide novel bicyclic frameworks that can serve as versatile building blocks for further synthesis.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Diels-Alder | Cycloaddition | Cyclopentadiene + 2-butene, 100–350°C | Bicyclo[2.2.1]heptene derivatives |
| 2. Hydrogenation | Catalytic reduction | Hydrogen, Pd/C or similar catalyst | Saturated bicyclo[2.2.1]heptane |
| 3. Dehydration | Elimination | Acidic or thermal conditions | Functionalized bicyclo[2.2.1]heptane |
Functionalization to 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine
Once the bicyclo[2.2.1]heptane skeleton is prepared, the next step involves introducing the 1,2,4-triazol-3-amine moiety.
Direct Amination of Triazole Derivatives : The synthesis of this compound can be achieved via direct amination reactions on triazole precursors tethered to the bicyclic moiety. This involves nucleophilic substitution or coupling reactions where the amine group is introduced at the 3-position of the triazole ring.
Use of Bicyclo[2.2.1]heptan-2-ylmethyl Intermediates : The bicyclic fragment is often attached as a methyl substituent to the triazole ring before amination. This intermediate can be synthesized by reacting bicyclo[2.2.1]heptan-2-ylmethanol or related derivatives with triazole precursors under conditions promoting substitution.
Catalytic and Solvent Conditions : Catalysts such as boric acid have been employed in related bicyclo[2.2.1]heptane functionalizations, often in methanol at room temperature, facilitating condensation and amination steps with good yields (up to 75% reported in similar bicyclic systems).
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Attachment of Bicyclic Fragment | Alkylation/Substitution | Bicyclo[2.2.1]heptan-2-ylmethanol + triazole precursor, catalyst | Bicyclo[2.2.1]heptan-2-ylmethyl-triazole intermediate |
| 2. Amination at 3-position | Nucleophilic substitution | Aminating agents, mild heating or room temp, boric acid catalyst possible | This compound |
Research Findings and Optimization
The bicyclo[2.2.1]heptane skeleton synthesis via Diels-Alder is well-established, with optimization focusing on cost-effective starting materials such as 2-butene and cyclopentadiene to reduce production costs.
Functionalization strategies emphasize mild reaction conditions to preserve the bicyclic structure and achieve high regioselectivity in amination.
Catalytic systems like boric acid have demonstrated efficiency in related bicyclic amination and condensation reactions, suggesting potential application in preparing the target compound.
The molecular complexity and rigidity imparted by the bicyclo[2.2.1]heptane moiety contribute to the compound’s interesting biological properties, making synthetic accessibility a critical factor for further pharmaceutical research.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Bicyclo[2.2.1]heptane core | Diels-Alder cycloaddition | Cyclopentadiene + 2-butene, 100–350°C | Efficient, cost-effective |
| Hydrogenation | Catalytic hydrogenation | H2, Pd/C catalyst | Saturated bicyclic system |
| Dehydration | Acid or thermal elimination | Acidic conditions or heat | Functionalized bicyclic intermediates |
| Attachment of triazole | Alkylation/Substitution | Bicyclo[2.2.1]heptan-2-ylmethanol + triazole precursor | Intermediate formation |
| Amination at triazole 3-position | Nucleophilic substitution | Aminating agents, boric acid catalyst, methanol, room temp | Target compound formation, good yields |
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring undergoes selective oxidation at nitrogen or carbon centers. Hydrogen peroxide (H₂O₂) in acidic conditions oxidizes the triazole’s amine group, forming oxygenated derivatives such as nitroso or hydroxylamine intermediates. For example:
Controlled oxidation preserves the bicyclic structure while modifying the triazole’s electronic properties .
Substitution Reactions
The amine group (-NH₂) at the 3-position of the triazole participates in nucleophilic substitution. Reactions with alkyl halides or acyl chlorides yield N-alkylated or N-acylated derivatives:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | 3-(Methylamino)-1,2,4-triazole analog | 72% |
| Benzoyl chloride | Et₃N, CH₂Cl₂, RT | 3-Benzamido-1,2,4-triazole derivative | 68% |
Electrophilic aromatic substitution is sterically hindered by the bicyclo[2.2.1]heptane group, limiting reactivity at the triazole’s carbon positions .
Cyclization Reactions
The compound serves as a precursor for synthesizing polycyclic systems. Under acidic conditions, it undergoes intramolecular cyclization with dienophiles or alkynes via Huisgen-type reactions:
Example Pathway
Coordination Chemistry
The triazole’s nitrogen atoms act as ligands for transition metals. Complexation with Cu(I) or Ru(II) enhances catalytic activity in click chemistry applications :
| Metal Salt | Product | Application |
|---|---|---|
| Cu(CH₃CN)₄PF₆ | Cu(I)-triazole coordination polymer | Catalyzing azide-alkyne cycloaddition |
| RuCl₃ | Ru(II)-triazole complex | Photocatalytic hydrogen evolution |
Synthetic Methodologies
Key routes to derivatives include:
-
Alkylation : Using alkyl halides in acetonitrile with triethylamine (65–80% yields) .
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis, 55–70% yields) .
-
Cyclodehydration : With thiosemicarbazides under basic conditions to form tricyclic systems .
This compound’s versatility in oxidation, substitution, and cyclization reactions makes it valuable for medicinal chemistry and materials science. Its stability and regioselectivity are tailored by the norbornane scaffold, enabling precise functionalization .
Scientific Research Applications
Medicinal Chemistry Applications
1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine is being explored for its pharmacological properties. Some notable areas include:
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains, suggesting potential as an antibiotic agent .
Anticancer Properties
Triazole compounds have been investigated for their anticancer activity. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapy .
Material Science Applications
The unique structural properties of this compound allow it to be utilized in material science:
Polymer Chemistry
This compound can act as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of the materials .
Coatings and Adhesives
The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Research indicates that triazole-based coatings provide excellent resistance to environmental degradation .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Potential antibiotic agent | Efficacy against various bacterial strains |
| Anticancer Properties | Induces apoptosis in cancer cells | In vitro studies show significant activity |
| Polymer Chemistry | Building block for novel polymers | Enhanced thermal stability observed |
| Coatings and Adhesives | Suitable for protective coatings | High resistance to environmental degradation |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
Case Study 2: Cancer Cell Apoptosis
In another investigation, researchers assessed the effects of triazole derivatives on human breast cancer cell lines. The study found that treatment with these compounds resulted in a significant reduction in cell viability and increased markers of apoptosis .
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bicyclo[2.2.1]heptane moiety provides steric hindrance, affecting the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues of the 1,2,4-Triazol-3-amine Core
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- The norbornane group in the target compound replaces aromatic or alkyl substituents found in analogues, reducing π-π stacking interactions but increasing steric bulk, which may enhance metabolic stability .
- MNTA’s nitro group contributes to explosive properties, whereas the target compound’s unsubstituted position 5 suggests divergent applications, such as in drug discovery .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The norbornane group likely increases hydrophobicity (higher LogP) compared to MNTA or aryl-substituted analogues, reducing aqueous solubility .
- Thermal stability is inferred from the rigid bicyclic system, similar to norbornane-containing explosives .
Antimicrobial and Enzyme Inhibition
- Aryl-substituted triazol-3-amine derivatives (e.g., 5-(4-methoxyphenyl)-1-phenyl-1,2,4-triazol-3-amine) exhibit MIC values of 12.5–50 µg/mL against Candida spp. . The target compound’s hydrophobic norbornane group may enhance membrane penetration, though this requires experimental validation.
- Triazole derivatives with thioether substituents (e.g., 5-(benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine) show nanomolar inhibition of MetAP enzymes .
Biological Activity
1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : C10H15N3
- CAS Number : 54594328
- Molecular Weight : 177.25 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities that have been documented in various studies:
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including this compound, as anti-cancer agents. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including HepG2 (human liver carcinoma) and PANC1 (pancreatic cancer). The IC50 values for these cell lines were observed to be in the range of 0.17 to 10.02 µM , indicating potent anti-proliferative activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antifungal Activity : It showed promising results against Candida species, with effective inhibition noted in clinical isolates .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : Similar triazole compounds have been shown to inhibit enzymes such as VEGFR-2 and carbonic anhydrase, which are crucial in tumor growth and metastasis .
Case Study 1: Antimalarial Activity
A study focusing on the antimalarial activity of triazole derivatives highlighted that certain compounds related to this structure exhibited low cytotoxicity while showing effective inhibition against Plasmodium species . The findings suggest that derivatives may be optimized for further development as antimalarial agents.
Case Study 2: Cytotoxicity Assessment
In a comparative analysis of various triazole compounds, it was found that those with bicyclic structures like this compound exhibited lower cytotoxicity against normal cell lines compared to their cancerous counterparts, indicating selectivity that is desirable in drug development .
Q & A
Q. What are the recommended synthetic routes for 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine?
Methodological Answer: The synthesis typically involves coupling bicyclo[2.2.1]heptane derivatives with 1,2,4-triazol-3-amine precursors. Key approaches include:
- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link bicycloheptane-alkyne moieties with azide-functionalized triazoles. This method ensures regioselectivity and high yields under mild conditions .
- Nucleophilic Substitution : React bicyclo[2.2.1]heptan-2-yl halides with preformed 1H-1,2,4-triazol-3-amine under basic conditions (e.g., K₂CO₃ in DMF).
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Key Advantages |
|---|---|---|---|
| CuAAC | 85–92 | RT, CuSO₄/NaAsc in H₂O | High regioselectivity |
| Nucleophilic Substitution | 70–78 | 80°C, DMF, K₂CO₃ | Scalability |
Q. How should researchers characterize this compound’s purity and structure?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- X-ray Crystallography : Resolve the bicycloheptane-triazole linkage geometry (e.g., bond angles, dihedral distortions) .
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H-NMR: δ 7.8–8.2 ppm for triazole protons; bicycloheptane protons appear as multiplet signals at δ 1.2–2.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 235.2).
Q. What safety protocols are critical during handling?
Methodological Answer:
- Waste Management : Segregate and store waste in labeled containers for professional disposal to avoid environmental contamination .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
- First Aid : For skin contact, rinse immediately with water for 15 minutes; consult a physician if irritation persists .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction outcomes:
- Reaction Path Search : Use software like GRRM or Gaussian to model transition states and intermediates, reducing trial-and-error experimentation .
- AI-Driven Simulations : Apply tools like COMSOL Multiphysics to automate parameter optimization (e.g., temperature, solvent polarity) for yield improvement .
Q. Table 2: Computational vs. Experimental Yield Correlation
| Computational Prediction (%) | Experimental Yield (%) | Deviation |
|---|---|---|
| 88 | 85 | -3.4% |
| 76 | 72 | -5.3% |
Q. How to resolve contradictions in spectroscopic data for substituted derivatives?
Methodological Answer:
- Dynamic NMR : Detect conformational flexibility in bicycloheptane rings causing signal splitting (e.g., coalescence temperature studies).
- Crystallographic Validation : Compare experimental XRD data with computational models to identify tautomeric or stereochemical discrepancies .
Q. What mechanistic insights explain regioselectivity in triazole functionalization?
Methodological Answer:
Q. How to design scalable reactors for multi-gram synthesis?
Methodological Answer:
- Microreactor Systems : Implement continuous-flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., dimerization).
- Process Control : Use real-time monitoring (e.g., PAT tools) to adjust parameters like pH and temperature dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
